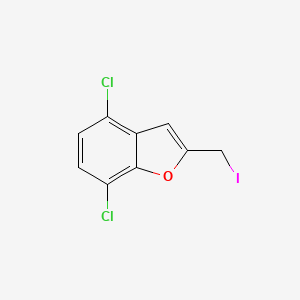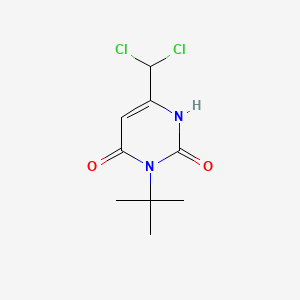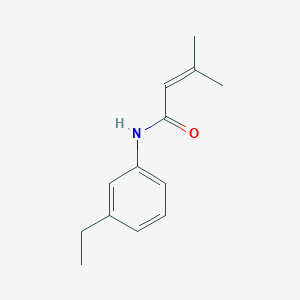![molecular formula C14H23N3O2 B13860554 4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)
4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate is a compound known for its significant role in biochemical research. It is a selective inhibitor of Rho-associated protein kinases (ROCK-I and ROCK-II), which are involved in various cellular functions such as contraction, motility, proliferation, and apoptosis .
Vorbereitungsmethoden
The synthesis of 4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate typically involves organic synthesis techniques. The process includes the following steps:
Starting Materials: The synthesis begins with cyclohexane-1-carboxylic acid and 2,3,5,6-tetradeuteriopyridine.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This is followed by the reaction with 2,3,5,6-tetradeuteriopyridine to form the amide bond.
Hydration: The final step involves the hydration of the compound to obtain the hydrate form.
Analyse Chemischer Reaktionen
4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides can be used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in cell biology to study the role of ROCK kinases in cell motility, proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurological disorders by inhibiting ROCK kinases.
Industry: The compound is used in the development of pharmaceuticals and as a tool in drug discovery.
Wirkmechanismus
The mechanism of action of 4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate involves the inhibition of ROCK-I and ROCK-II kinases. These kinases play a crucial role in regulating the actin cytoskeleton, which affects cell shape, motility, and contraction. By inhibiting these kinases, the compound can modulate various cellular processes, making it a valuable tool in research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate include:
Y-27632: Another selective ROCK inhibitor with similar applications in research and medicine.
Fasudil: A ROCK inhibitor used clinically to treat cerebral vasospasm and other cardiovascular conditions.
H-1152: A potent and selective ROCK inhibitor used in biochemical research.
The uniqueness of this compound lies in its deuterium-labeled pyridine ring, which can provide insights into the metabolic pathways and stability of the compound in biological systems.
Eigenschaften
Molekularformel |
C14H23N3O2 |
|---|---|
Molekulargewicht |
269.38 g/mol |
IUPAC-Name |
4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate |
InChI |
InChI=1S/C14H21N3O.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;/h6-12H,2-5,15H2,1H3,(H,16,17,18);1H2/t10-,11?,12?;/m1./s1/i6D,7D,8D,9D; |
InChI-Schlüssel |
UQNFGMWAFMCGCM-NCNFXCAMSA-N |
Isomerische SMILES |
[2H]C1=C(N=C(C(=C1NC(=O)C2CCC(CC2)[C@@H](C)N)[2H])[2H])[2H].O |
Kanonische SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


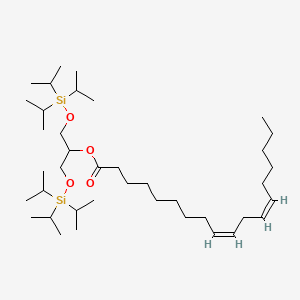
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)

![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
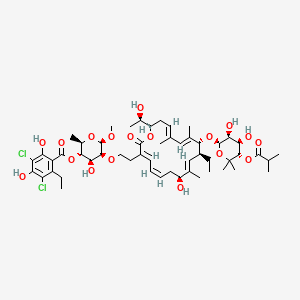
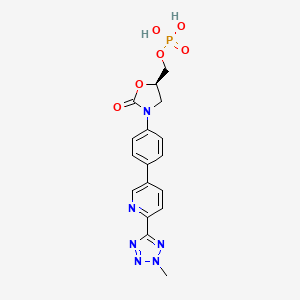
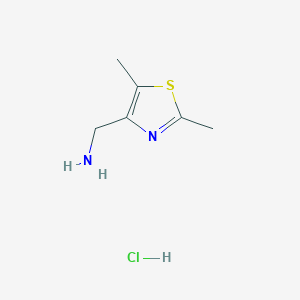
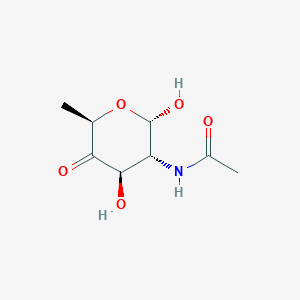
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)

